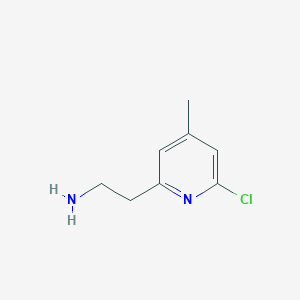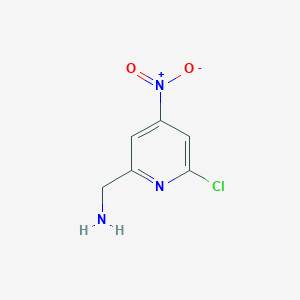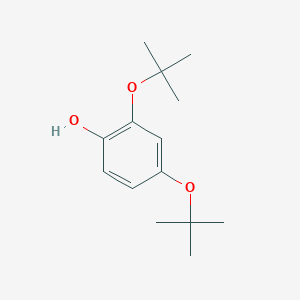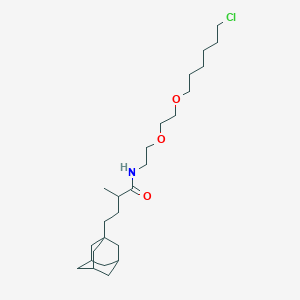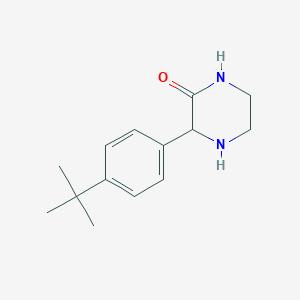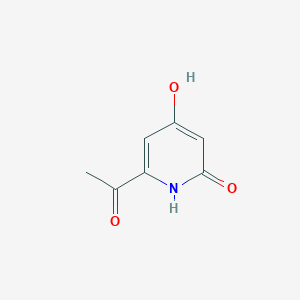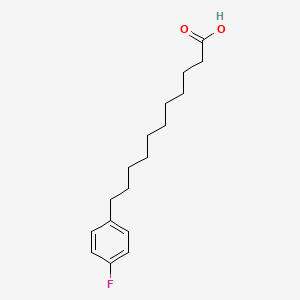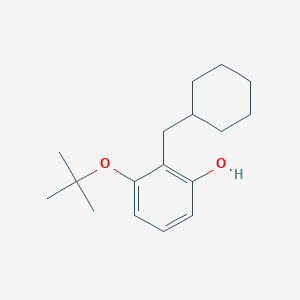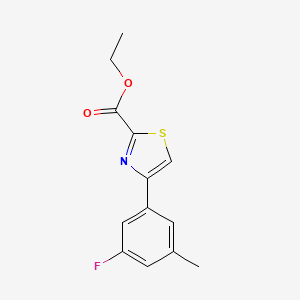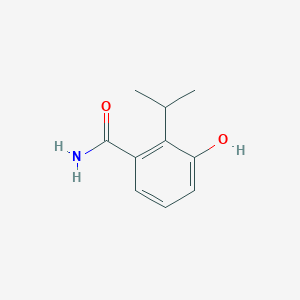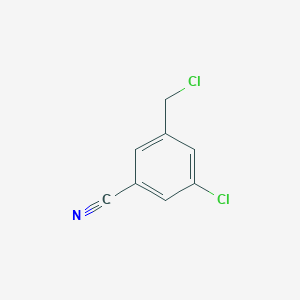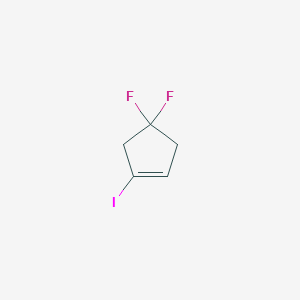
4,4-Difluoro-1-iodocyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-iodocyclopentene is an organofluorine compound with the molecular formula C5H5F2I. This compound features a cyclopentene ring substituted with two fluorine atoms and one iodine atom. The presence of both fluorine and iodine atoms imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-iodocyclopentene typically involves the halogenation of cyclopentene derivatives. One common method includes the reaction of cyclopentene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-1-iodocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorocyclopentane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclopentene derivatives.
Oxidation Reactions: Formation of epoxides or hydroxylated products.
Reduction Reactions: Formation of difluorocyclopentane derivatives.
Applications De Recherche Scientifique
4,4-Difluoro-1-iodocyclopentene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-iodocyclopentene in chemical reactions involves the activation of the carbon-iodine bond, which can undergo nucleophilic substitution or oxidative addition. The presence of fluorine atoms enhances the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
4,4-Difluorocyclopentene: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Iodocyclopentene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4-Fluoro-1-iodocyclopentene: Contains only one fluorine atom, leading to intermediate reactivity compared to 4,4-Difluoro-1-iodocyclopentene.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C5H5F2I |
|---|---|
Poids moléculaire |
229.99 g/mol |
Nom IUPAC |
4,4-difluoro-1-iodocyclopentene |
InChI |
InChI=1S/C5H5F2I/c6-5(7)2-1-4(8)3-5/h1H,2-3H2 |
Clé InChI |
RFMMXTBJWZDWCU-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CC1(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


